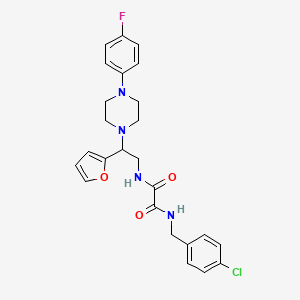

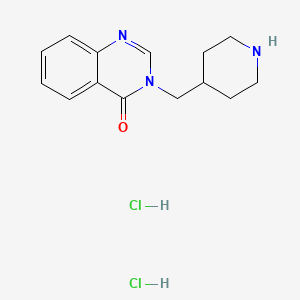

![molecular formula C13H12N2OS B2759175 2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine CAS No. 877647-78-4](/img/structure/B2759175.png)

2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

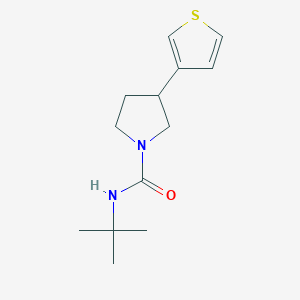

2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine is a heterocyclic compound with a fused benzofuran and pyrimidine ring system. Its chemical structure consists of a pyrimidine core substituted with an ethyl group at position 2 and a methylsulfanyl group at position 4. The presence of these functional groups imparts specific properties and potential biological activities.

Synthesis Analysis

Several synthetic methods have been explored to prepare this compound. Notably, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described. This approach enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. When the nucleophile of triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained. These two types of compounds can be further aromatized to afford benzofuro[3,2-b]pyridines, which can also be accessed via a one-pot procedure .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine consists of a fused benzofuran and pyrimidine ring system. The ethyl group at position 2 and the methylsulfanyl group at position 4 contribute to its overall shape and reactivity. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties.

Mechanism of Action

The specific mechanism of action for 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine largely depends on its interactions with biological targets. Research suggests that it exhibits antiproliferative and potentially anticancer properties. Further studies are needed to elucidate its precise mode of action, including interactions with cellular components and signaling pathways .

properties

IUPAC Name |

2-ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-3-10-14-11-8-6-4-5-7-9(8)16-12(11)13(15-10)17-2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXJMPPUCIPPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)SC)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

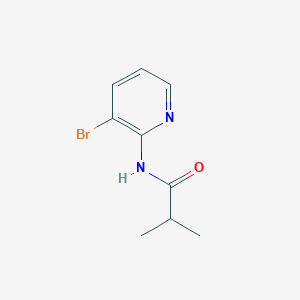

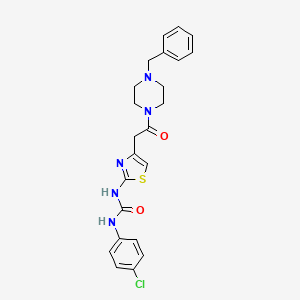

![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)

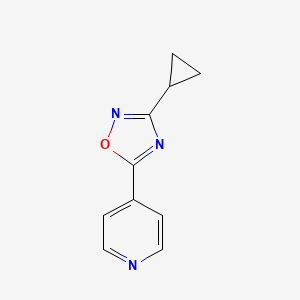

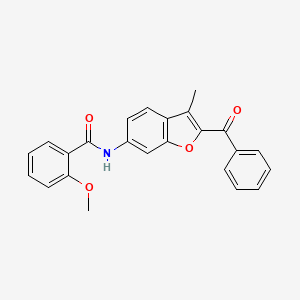

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)

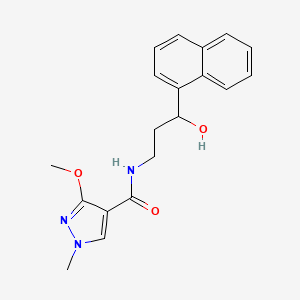

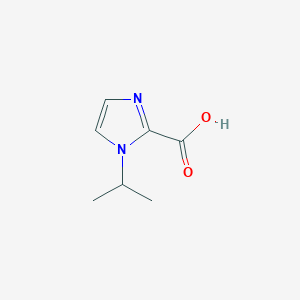

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2759108.png)

![(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2759115.png)